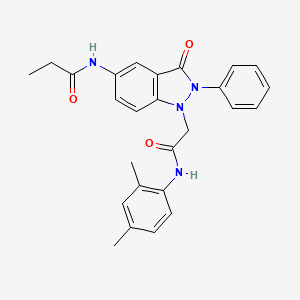

N-(1-(2-((2,4-diméthylphényl)amino)-2-oxoéthyl)-3-oxo-2-phényl-2,3-dihydro-1H-indazol-5-yl)propionamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N-(1-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)-3-oxo-2-phenyl-2,3-dihydro-1H-indazol-5-yl)propionamide" is a complex organic molecule that likely contains an indazole core, which is a common feature in many pharmacologically active compounds. Indazole derivatives are known for their diverse biological activities and are often explored for their potential therapeutic applications.

Synthesis Analysis

The synthesis of indazole derivatives typically involves the formation of the indazole ring followed by various functionalization reactions to introduce different substituents. For example, the synthesis of a related indazole derivative was achieved by condensing 1-(phenylcarbamoyl)cyclopropane-1-carboxylic acid with 4-morpholino-1H-indazol-3-amine, which was prepared from 2,6-difluorobenzonitrile by amination with morpholine and then cyclization with hydrazine hydrate . This method could potentially be adapted for the synthesis of the compound , with appropriate modifications to the starting materials and reaction conditions to introduce the specific substituents present in its structure.

Molecular Structure Analysis

Indazole derivatives often exhibit interesting structural features that can be elucidated using techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. For instance, the crystal structure of a similar indazole compound was determined to have a monoclinic system with specific cell parameters, and the geometric bond lengths and angles were compared with values obtained from density functional theory (DFT) calculations . The molecular structure of "N-(1-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)-3-oxo-2-phenyl-2,3-dihydro-1H-indazol-5-yl)propionamide" would likely be characterized in a similar manner to understand its conformation and electronic properties.

Chemical Reactions Analysis

Indazole derivatives can participate in various chemical reactions, depending on the functional groups present in the molecule. The reactivity of such compounds can be influenced by the electronic distribution within the molecule, which can be visualized using molecular electrostatic potential (MEP) maps. These maps can help predict reaction sites and understand the compound's behavior in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of indazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. Potentiometric studies can provide insights into the complexation reactions of indazole compounds with metal ions, which is relevant for understanding their potential as ligands in coordination chemistry . The stability constants of such complexes can be determined using pH metric titration techniques, and the order of stability with different metal ions can be established.

Applications De Recherche Scientifique

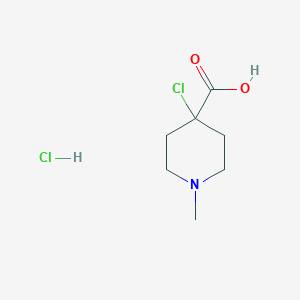

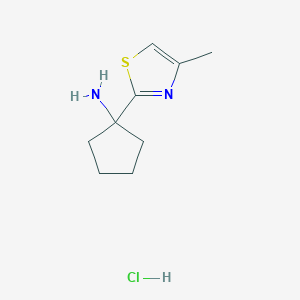

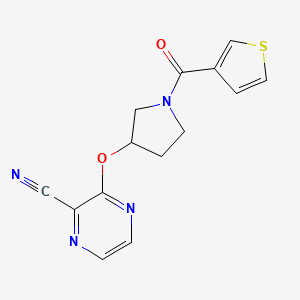

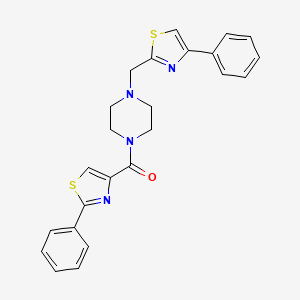

a. Analogues d'alcaloïdes : Les alcaloïdes de la pipéridine sont des produits naturels que l'on trouve dans diverses plantes. Les dérivés synthétiques des alcaloïdes de la pipéridine ont été étudiés pour leur potentiel en tant qu'agents antitumoraux, anti-inflammatoires et analgésiques.

b. Spiropipéridines : Les spiropipéridines sont une classe de composés contenant un cycle de pipéridine fusionné à un autre système cyclique. Elles présentent des activités biologiques diverses, notamment des effets antiviraux, antibactériens et antifongiques.

c. Pipéridinones : Les pipéridinones sont des intermédiaires importants dans la synthèse de médicaments. Elles servent de blocs de construction pour divers produits pharmaceutiques, tels que les antipsychotiques, les antihistaminiques et les médicaments antiviraux.

Applications pharmacologiques

Les dérivés de la pipéridine présentent des activités pharmacologiques diverses :

a. Agents anticancéreux : Plusieurs composés à base de pipéridine ont montré des propriétés anticancéreuses prometteuses. Par exemple, les dérivés de la 2-amino-4-(1-pipéridine) pyridine ont été conçus comme des inhibiteurs doubles de la kinase du lymphome anaplasique (ALK) et de la kinase 1 de l'oncogène c-ros (ROS1) .

b. Troubles neurologiques : Les dérivés de la pipéridine sont étudiés comme traitements potentiels pour les troubles neurologiques, notamment la maladie d'Alzheimer, la maladie de Parkinson et l'épilepsie.

c. Médicaments cardiovasculaires : Certains composés contenant de la pipéridine agissent comme des bloqueurs des canaux calciques, qui sont utilisés pour traiter l'hypertension et l'angine de poitrine.

d. Agents antiviraux : Les chercheurs étudient les composés à base de pipéridine comme agents antiviraux contre des virus comme le VIH, la grippe et l'hépatite.

Synthèse des polymères

« N-(2,4-diméthylphényl)formamide », un composé apparenté, est utilisé comme solvant, milieu réactionnel et réactif en synthèse organique. Il est également essentiel pour la synthèse de polymères comme le poly(méthacrylate de méthyle) (PMMA), le poly(chlorure de vinyle) (PVC) et le poly(téréphtalate d'éthylène) (PET) .

Mécanosynthèse respectueuse de l'environnement

Un autre dérivé, le N-(2,2-diphényléthyl)-4-nitrobenzamide, a été synthétisé par mécanosynthèse respectueuse de l'environnement. Ce composé hybride biofonctionnel présente des applications potentielles et a été caractérisé à l'aide de diverses techniques analytiques .

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

N-[1-[2-(2,4-dimethylanilino)-2-oxoethyl]-3-oxo-2-phenylindazol-5-yl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N4O3/c1-4-24(31)27-19-11-13-23-21(15-19)26(33)30(20-8-6-5-7-9-20)29(23)16-25(32)28-22-12-10-17(2)14-18(22)3/h5-15H,4,16H2,1-3H3,(H,27,31)(H,28,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBMIUNMFDSGGNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC2=C(C=C1)N(N(C2=O)C3=CC=CC=C3)CC(=O)NC4=C(C=C(C=C4)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(4-butoxyphenyl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2517438.png)

![5-[(3-chlorophenyl)amino]-N-[(2-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2517446.png)